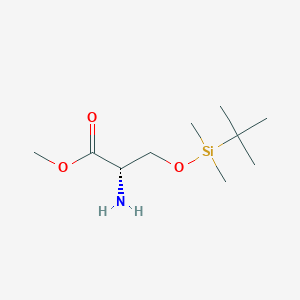

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester

Descripción general

Descripción

The tert-butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It’s used to protect sensitive functional groups during chemical reactions . The compound you’re asking about seems to be a silyl ether derivative of the amino acid serine. Silyl ethers are a group of chemical compounds which contain a silicon atom covalently bonded to an alkoxy group .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the alcohol (or other functional group) with a silyl chloride in the presence of a base . The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl and dimethylformamide as solvent has been found to be effective .Molecular Structure Analysis

The molecular structure of such compounds typically involves the silicon atom of the TBDMS group forming a covalent bond with the oxygen atom of the alcohol or other functional group .Chemical Reactions Analysis

TBDMS ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . They can also be cleaved by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Aplicaciones Científicas De Investigación

Polymer Synthesis

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester plays a crucial role in polymer synthesis. Notably, it has been used in the synthesis of polymers containing O-tert-butyl-L-serine. These polymers have been prepared in both high and low molecular weights, and they are utilized in creating block copolymers like (DL-serine)x (L-serine)y, (DL-serine)z. This demonstrates the versatility of this compound in polymer chemistry (Tooney & Fasman, 1968).

Synthesis of Non-Proteinogenic Amino Acids

It has been instrumental in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids. This includes the creation of structures where the base-labile protecting group is paired with acid-labile tert-butyloxycarbonyl moieties, showcasing its significance in the intricate synthesis of amino acids (Temperini et al., 2020).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, this compound has been used in the manufacture of multikilogram quantities of N,O-protected-(S)-2-methylserine, a crucial component in the development of various pharmaceutical compounds (Anson et al., 2011).

Gas Chromatography

The compound has found applications in gas chromatography, particularly in the modification of compounds for better separation and quantification. This includes its use in the formation of tert-butyldimethylsilyl ester derivatives for the quantification of fatty acids, highlighting its role in analytical chemistry (Woollard, 1983).

Synthesis of Cyclic and Flexible Compounds

This compound has been used in the synthesis of various cyclic and flexible compounds. For example, it's involved in the creation of N,O-Protected-(S)-2-methylserine, showcasing its utility in synthesizing complex molecular structures (Kang et al., 1996).

Mecanismo De Acción

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential use in proteomics research , it may be involved in protein synthesis or modification pathways.

Pharmacokinetics

It’s known that the compound is slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate . This suggests that it may have good bioavailability, as these solvents are often used to enhance the absorption of drugs in the body.

Result of Action

As a potential proteomics research tool , it may influence protein function or expression, but further studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester can be influenced by various environmental factors. For instance, it’s known to react slowly with moisture/water , suggesting that it may be less stable in humid conditions. Additionally, it’s acid-sensitive , indicating that its activity could be affected by the pH of its environment.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHAQZUILYXJTJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

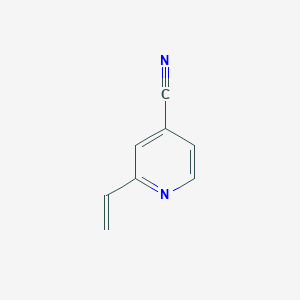

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3176194.png)

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)